DBCO-CONH-S-S-NHS ester
CAS No.: 1435934-53-4
Cat. No.: VC4341365
Molecular Formula: C28H27N3O6S2
Molecular Weight: 565.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1435934-53-4 |
---|---|
Molecular Formula | C28H27N3O6S2 |
Molecular Weight | 565.66 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |
Standard InChI | InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Standard InChI Key | RPNGUSKTYYIUDE-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
DBCO-CONH-S-S-NHS ester features a tripartite structure:
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DBCO moiety: A strained cyclooctyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts .
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NHS ester: Reactive toward primary amines (e.g., lysine residues) for stable amide bond formation .
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Disulfide bridge (-S-S-): Cleavable under reductive conditions (e.g., glutathione) .
The canonical SMILES string (O=C(N1C2=CC=CC=C2C#CC3=CC=CC=C3C1)CCC(NCCSSCCC(ON4C(CCC4=O)=O)=O)=O
) confirms the spatial arrangement critical for its bifunctionality .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular formula | C₂₈H₂₇N₃O₆S₂ | |
Molecular weight | 565.66 g/mol | |
Solubility | DMSO, DMF, acetonitrile | |
Storage conditions | -20°C (desiccated, dark) | |
Purity | ≥95% (HPLC) |
The compound’s solubility in polar aprotic solvents facilitates reactions in organic media, while its instability at room temperature necessitates cryogenic storage .
Synthesis and Stability Considerations
Synthetic Pathways
While detailed synthesis protocols are proprietary, the structure suggests a modular assembly:
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DBCO core synthesis: Cyclooctyne formation via photochemical or thermal methods.
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Disulfide incorporation: Thiol-disulfide exchange to introduce the -S-S- bridge .
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NHS ester activation: Carbodiimide-mediated carboxylate activation .
Key challenges include preserving DBCO reactivity during disulfide incorporation and minimizing hydrolysis of the NHS ester .
Applications in Antibody-Drug Conjugates
ADC Construction Workflow
DBCO-CONH-S-S-NHS ester enables a three-step ADC assembly:
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Antibody functionalization: NHS ester reacts with lysine amines (typically 2–4 conjugates per antibody) .
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Payload conjugation: DBCO undergoes SPAAC with azide-modified cytotoxins (e.g., MMAE) .
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Controlled release: Disulfide cleavage in glutathione-rich tumor microenvironments (~10 mM vs. 2–20 µM plasma) .
Comparative ADC Linker Performance
Linker Type | Cleavage Mechanism | Plasma Stability | Tumor Activation |
---|---|---|---|
DBCO-CONH-S-S-NHS | Reductive | High (>48 h) | Selective |
Valine-citrulline | Proteolytic | Moderate | Variable |
Hydrazone | Acidic | Low | Moderate |
The disulfide linker’s plasma stability reduces off-target toxicity, while reductive cleavage ensures payload release in tumors .
Bioconjugation Beyond ADCs
Protein Labeling
The NHS ester efficiently labels:
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Antibodies: Site-specific conjugation for imaging probes (e.g., fluorescent dyes) .
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Lectins: Glycan-binding studies via DBCO-azide interactions .
A case study demonstrated 90% labeling efficiency for trastuzumab with Alexa Fluor 647-azide using DBCO-CONH-S-S-NHS ester .
Surface Functionalization
The linker modifies amine-coated surfaces (e.g., silicon, gold) for:
XPS analysis confirmed monolayer coverage of DBCO on aminosilane surfaces with <5% nonspecific binding .
Targeted Drug Delivery Systems
Nanoparticle Conjugation
DBCO-CONH-S-S-NHS ester links azide-functionalized nanoparticles (NPs) to targeting ligands:
In murine models, DBCO-linked NPs showed 3-fold higher tumor accumulation vs. passive targeting .
Prodrug Activation
The disulfide bond enables prodrug strategies:
This approach reduced hepatotoxicity in a doxorubicin prodrug model by 60% .
Challenges and Future Directions
Limitations
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Hydrolysis risk: NHS ester instability complicates aqueous reactions .
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Batch variability: Disulfide bond oxidation during storage .
Innovations in Linker Design
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Enhanced stability: Thioether replacements for disulfides in oxidizing environments .
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Dual-cleavable systems: Combining disulfide and protease-sensitive motifs .
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Multifunctional linkers: Integrating imaging tags (e.g., PET tracers) .
A 2024 study demonstrated a DBCO-disulfide-MMAE conjugate with 40% improved therapeutic index over traditional ADCs .
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